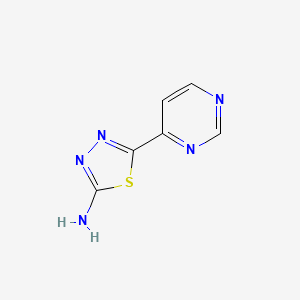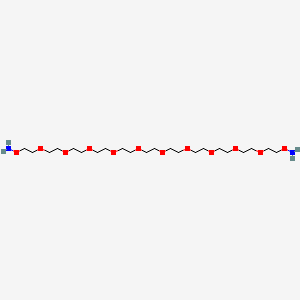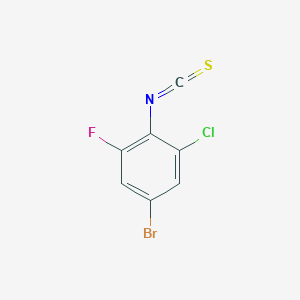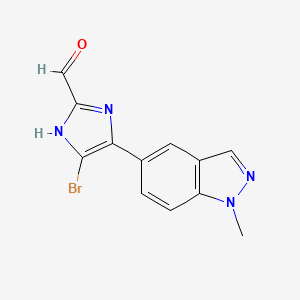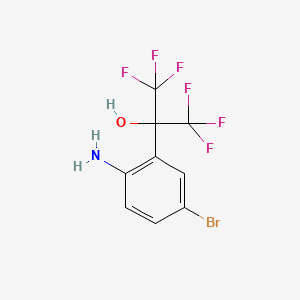
4-(Difluoromethyl)-3-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-nitroanisole is an organic compound that features a difluoromethyl group and a nitro group attached to an anisole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)-3-nitroanisole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-nitroanisole: Similar structure but with the nitro group in a different position on the anisole ring.
4-(Difluoromethyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-3-nitroanisole is unique due to the specific positioning of the difluoromethyl and nitro groups on the anisole ring.
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3 |
Clave InChI |
LHRSRHDVYFCMPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

